(1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Chlorine and Difluoromethoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the triazole ring.
Substitution: The chlorine and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
Medicinally, triazole compounds are known for their antifungal, antibacterial, and anticancer properties. This specific compound could be investigated for similar activities.
Industry
In industry, triazole derivatives are used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(4-Difluoromethoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(4-Chloro-3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
The presence of both chlorine and difluoromethoxy groups in (1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol may confer unique chemical properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Properties
IUPAC Name |
[1-[4-chloro-3-(difluoromethoxy)phenyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3O2/c11-8-2-1-7(3-9(8)18-10(12)13)16-4-6(5-17)14-15-16/h1-4,10,17H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMGLSNMZYDIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CO)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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